(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group and a tetrahydrobenzo[a]phenanthridinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate:
Cyclization: The hydroxyphenyl intermediate undergoes cyclization to form the tetrahydrobenzo[a]phenanthridinone core. This step often requires the use of strong acids or bases as catalysts.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of ®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrobenzo[a]phenanthridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, ®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is investigated for its therapeutic potential. It may be used in the development of treatments for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of ®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: The enantiomer of the compound, which may exhibit different biological activities.
5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: The racemic mixture, which contains both ®- and (S)-enantiomers.
Other Hydroxyphenyl Derivatives: Compounds with similar structures but different substituents on the phenyl ring or the tetrahydrobenzo[a]phenanthridinone core.
Uniqueness
®-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a hydroxyphenyl group and a tetrahydrobenzo[a]phenanthridinone core. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19NO2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5R)-5-(3-hydroxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C23H19NO2/c25-16-7-3-6-15(13-16)23-22-18(9-4-10-20(22)26)21-17-8-2-1-5-14(17)11-12-19(21)24-23/h1-3,5-8,11-13,23-25H,4,9-10H2/t23-/m1/s1 |
InChI Key |
VAWGFUORCVODNQ-HSZRJFAPSA-N |
Isomeric SMILES |
C1CC2=C([C@H](NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.